molecular formula C19H13FN6O4 B2956745 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 852450-61-4

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2956745
CAS No.: 852450-61-4
M. Wt: 408.349
InChI Key: SBHYMNBWNOWMLA-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H13FN6O4 and its molecular weight is 408.349. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

  • A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the query compound, have been identified as selective ligands for the translocator protein (18 kDa), useful in positron emission tomography (PET) imaging to study neuroinflammation and potentially cancer. This includes compounds like DPA-714, which was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging through PET. Such compounds are synthesized in steps from related pyrazolopyrimidineacetamides and have shown promising application in neuroimaging and possibly diagnosing neurodegenerative disorders or inflammation-related diseases (Dollé et al., 2008).

Antimicrobial Activity

  • Pyrazolopyrimidines, as related to the query compound, have been synthesized and evaluated for their antimicrobial properties. For example, compounds incorporating the antipyrine moiety have shown effectiveness against various microbial strains, indicating a potential application in developing new antimicrobial agents. Such studies provide a foundation for further exploration of pyrazolopyrimidine derivatives in antimicrobial research (Bondock et al., 2008).

Anticancer Research

  • Pyrazolopyrimidine derivatives have also been explored for their anticancer activity, with several compounds demonstrating significant inhibitory effects on various cancer cell lines. This includes the synthesis and evaluation of novel pyrazolopyrimidines and related Schiff bases for their cytotoxicity against human cancer cell lines, providing valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2015).

Synthesis and Drug Development

  • The development of novel oxazolidinone antibacterial candidates involving pyrazolopyrimidine structures highlights the compound's role in the synthesis of new drugs. This includes the large-scale synthesis of novel antibacterial agents, showcasing the utility of pyrazolopyrimidine derivatives in the pharmaceutical industry for creating effective treatments against bacterial infections (Yang et al., 2014).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O4/c20-12-4-6-14(7-5-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-2-1-3-15(8-13)26(29)30/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHYMNBWNOWMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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